
BMS-1166
Übersicht
Beschreibung
BMS-1166 (CAS: 1818314-88-3) is a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint, designed to block the interaction between programmed death-1 (PD-1) and its ligand PD-L1, thereby restoring T-cell-mediated antitumor immunity. With a molecular weight of 641.11 Da, this compound exhibits high binding affinity to human PD-L1 (hPD-L1), achieving half-maximal inhibitory concentrations (IC50) in the low nanomolar range in biochemical assays such as homogeneous time-resolved fluorescence (HTRF) (IC50 = 1.4–3.89 nM) . Its mechanism involves inducing PD-L1 homodimerization, which prevents PD-1 binding and alleviates T-cell exhaustion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of BMS-1166 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BMS-1166 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind bei der Synthese und Modifikation von this compound weit verbreitet.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Reagenzien wie Natriumhydrid und verschiedene Alkylhalogenide werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene oxidierte Formen von this compound ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .
Wissenschaftliche Forschungsanwendungen
This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Krebs-Immuntherapie: Es wird hauptsächlich zur Erforschung und Entwicklung von Behandlungen für verschiedene Krebsarten eingesetzt, indem die PD-1/PD-L1-Interaktion blockiert wird.
Biologische Forschung: Die Verbindung wird verwendet, um die Mechanismen der Immuncheckpoint-Inhibition und T-Zell-Aktivierung zu untersuchen.
Medizinische Chemie: Forscher verwenden this compound, um neue niedermolekulare Inhibitoren mit verbesserter Wirksamkeit und Sicherheitsprofilen zu entwickeln.
Pharmakologie: Es dient als Werkzeug zur Untersuchung der Pharmakokinetik und Pharmakodynamik von Immuncheckpoint-Inhibitoren.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an PD-L1 bindet und so dessen Interaktion mit PD-1 verhindert. Diese Blockade reaktiviert T-Zellen, die dann Krebszellen angreifen und zerstören können. Die Verbindung induziert die Dimerisierung von PD-L1, wodurch ihre hemmende Wirkung auf die PD-1/PD-L1-Interaktion weiter verstärkt wird . Zu den beteiligten molekularen Zielstrukturen gehören der PD-1-Rezeptor auf T-Zellen und der PD-L1-Ligand auf Krebszellen .
Wissenschaftliche Forschungsanwendungen
Cancer Immunotherapy
BMS-1166 has emerged as a promising candidate in cancer immunotherapy due to its ability to restore T-cell function that is often suppressed by PD-L1 expression in tumors. Studies have demonstrated that this compound can effectively reverse immune suppression by blocking PD-L1/PD-1 interactions, thereby enhancing T-cell activation and proliferation .
Key Findings:
- Inhibition of PD-L1 Expression: this compound significantly reduces PD-L1 expression on cancer cells, which correlates with improved T-cell responses .
- Restoration of Cytokine Production: The compound has been shown to restore the production of key cytokines such as IL-2 and TNF-α in T-cells that were previously inhibited by PD-L1 .
Combination Therapies
Recent research indicates that this compound may be beneficial when used in combination with other therapeutic agents. For instance, when combined with dual PI3K/mTOR inhibitors like BEZ235, this compound enhances anti-tumor effects by further restoring T-cell function and inhibiting tumor growth .
Case Studies
Case Study 1: Breast Cancer Treatment
In a study investigating targeted delivery systems for breast cancer treatment, this compound was encapsulated in micelles to improve its therapeutic efficacy. The results showed that this formulation not only enhanced drug delivery but also significantly inhibited PD-L1 expression in MDA-MB-231 cells compared to controls .
Case Study 2: Colorectal Cancer Resistance
Another study explored the effects of this compound on colorectal cancer cell lines. It was found that while this compound initially inhibited PD-L1 expression and restored T-cell activity, prolonged exposure led to resistance mechanisms involving the activation of PI3K/mTOR pathways. This highlights the need for combination strategies to overcome such resistance .
Data Tables
Application Area | Mechanism | Outcome |
---|---|---|
Cancer Immunotherapy | Inhibition of PD-L1/PD-1 interaction | Enhanced T-cell activation |
Combination Therapy | Synergistic effects with mTOR inhibitors | Improved anti-tumor response |
Drug Delivery Systems | Encapsulation in micelles | Increased bioavailability and efficacy |
Wirkmechanismus
BMS-1166 exerts its effects by binding to PD-L1, thereby preventing its interaction with PD-1. This blockade reactivates T-cells, which can then target and destroy cancer cells. The compound induces dimerization of PD-L1, further enhancing its inhibitory effect on the PD-1/PD-L1 interaction . The molecular targets involved include the PD-1 receptor on T-cells and the PD-L1 ligand on cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis of BMS-1166 with Similar Compounds
Potency Across Assay Platforms
This compound’s potency varies depending on the assay methodology:
Key findings:
- This compound outperforms BMS-202 (a structurally related biphenyl ether analog) by 5–36-fold in HTRF assays .
- Surface plasmon resonance (SPR) assays report higher IC50 values for this compound (85.4 nM) due to differences in experimental design (e.g., immobilized PD-1 vs. solution-phase PD-L1) .
- Peptide-57, a macrocyclic peptide, shows comparable HTRF IC50 (7.7 nM) but lower cellular activity (EC50 = 185.5 nM) compared to this compound .
Structural and Binding Insights
Biphenyl Ether Analogs
- This compound vs. BMS-202: this compound incorporates a hydroxyproline solubility tag, which reduces activity when elongated (e.g., compounds 1–2 in ) . Short aliphatic linkers enhance PD-L1 binding, as seen in compounds 3–5 (derived from this compound and BMS-202), which achieve sub-nanomolar IC50 values .
- Tetrazole Derivatives : Compounds with α-position aliphatic chains (e.g., 10f, 10l) show improved activity over this compound in HTRF, but their exact IC50 values remain unreported .
Species Specificity
This compound binds hPD-L1 via interactions with Phe19, Tyr56, and Arg125 but fails to inhibit mouse PD-L1 (mPD-L1) due to steric clashes with Gln63 in mPD-L1 . This species specificity limits its utility in murine preclinical models.
Immune Checkpoint Blockade (ICB) Activity
- In co-culture assays, this compound restores Jurkat T-cell activation with EC50 = 83.4 nM, outperforming peptide-57 (EC50 = 185.5 nM) but lagging behind nivolumab (EC50 = 1.4 nM) .
- Compounds 4 and 5 (imidazopyridine-based chimeras) surpass this compound in ICB assays, achieving >50% PD-1/PD-L1 blockade at 5 µM .
Off-Target Effects
- PD-L1 Homodimer Disruption : this compound reduces covalent PD-L1 homodimer formation, altering downstream signaling .
Biologische Aktivität
BMS-1166 is a small-molecule inhibitor specifically targeting the programmed cell death ligand-1 (PD-L1), which plays a crucial role in immune evasion by tumors. This compound has shown promising biological activity in various studies, highlighting its potential as an immunotherapeutic agent in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.
This compound functions primarily by inhibiting the interaction between PD-L1 and programmed cell death protein-1 (PD-1). The inhibition of this interaction is significant because it can restore T cell function and enhance anti-tumor immunity.
- Glycosylation Inhibition : this compound disrupts the glycosylation and maturation of PD-L1 by preventing its transport from the endoplasmic reticulum (ER) to the Golgi apparatus. This results in the accumulation of under-glycosylated PD-L1 in the ER, thereby blocking PD-L1/PD-1 signaling pathways .
- Restoration of T Cell Function : By inhibiting PD-L1 processing, this compound has been shown to restore effector T cell function, as evidenced by increased expression of genes associated with T cell activation such as TNF-α and IFN-γ .
Effects on Cellular Pathways
This compound also influences several key signaling pathways involved in tumor growth and immune response:
- PI3K/mTOR Pathway : Studies indicate that this compound induces stress activation of the PI3K/mTOR and MAPK pathways in colorectal cancer (CRC) cells. This activation can lead to enhanced cell proliferation and migration inhibition .
- Combination Therapy : The combination of this compound with other inhibitors, such as BEZ235 (a dual PI3K/mTOR inhibitor), has shown synergistic effects. This combination not only enhances the inhibitory effects on tumor cells but also promotes apoptosis .
IC50 Values
The efficacy of this compound has been quantified through various assays measuring its inhibitory concentration (IC50):
Assay Type | IC50 Value (nM) |
---|---|
HTRF Assay | 1.4 |
Cell-based Assay | 276 |
Surface Plasmon Resonance (SPR) | 85.4 |
These values indicate that this compound is a potent inhibitor of PD-L1, with varying effectiveness depending on the assay method used .
Case Studies
Several studies have highlighted the clinical relevance of this compound:
- Colorectal Cancer : In a study involving SW480 cells, treatment with this compound resulted in significant inhibition of PD-L1 expression and activation of downstream signaling pathways. The combination with BEZ235 further reduced PD-L1 levels and inhibited PI3K/mTOR pathway activation, suggesting a potential therapeutic strategy for CRC patients resistant to single-agent therapies .
- Lung Cancer : Research demonstrated that this compound effectively altered PD-L1 expression patterns in non-small-cell lung cancer (NSCLC) cells, indicating its potential application in treating this cancer type by enhancing T cell responses against tumor cells .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of BMS-1166 as a PD-1/PD-L1 inhibitor?
this compound binds to PD-L1, inducing homodimerization and sterically blocking its interaction with PD-1. Structural studies using X-ray crystallography (PDB: 6R3K) revealed that the compound stabilizes PD-L1 dimers through hydrophobic interactions and hydrogen bonding, preventing immune checkpoint signaling . NMR fragment analysis further identified the biphenyl core (compound 4) as the minimal binding fragment responsible for PD-L1 engagement .
Q. How is the efficacy of this compound determined in preclinical studies?
Efficacy is typically quantified via IC50 values using in vitro assays such as MTT or flow cytometry. For example, this compound showed an IC50 of 1.4 nM in blocking PD-1/PD-L1 interactions . Dose-response curves in colorectal cancer (CRC) cell lines (e.g., SW480) revealed reduced T-cell inhibition at concentrations ≥10 nM .
Q. What experimental models are used to study this compound’s immunomodulatory effects?
Common models include:
- T-cell activation assays : Co-cultures of PD-L1-expressing cancer cells and T lymphocytes, measuring IFN-γ secretion or IL-2 production .
- Resistance models : SW480R cells (this compound-resistant CRC line) to study pathway reactivation .
- Xenograft models : Subcutaneous tumor implants in immunodeficient mice to assess tumor growth inhibition .
Q. What structural characterization methods validate this compound’s interaction with PD-L1?
- X-ray crystallography : Resolves binding conformations (e.g., 2.2 Å resolution structure of this compound-PD-L1 complex) .
- NMR spectroscopy : Identifies fragment binding and dynamics, as in the analysis of six decomposed this compound fragments .
Advanced Research Questions
Q. How does this compound resistance arise in cancer cells, and what pathways are involved?
Prolonged this compound exposure activates compensatory PI3K/mTOR and MAPK pathways. In SW480R cells, phosphorylation of Akt, mTOR, and Erk persists post-treatment, promoting survival and migration . Resistance is linked to PD-L1/PD-1-induced SHP-2 recruitment, which reactivates downstream signaling .
Q. How to resolve contradictions in this compound’s dual role in pathway activation and suppression?
While this compound monotherapy transiently activates PI3K/mTOR and MAPK pathways (peaking at 24 hours), combining it with BEZ235 (a PI3K/mTOR inhibitor) suppresses phosphorylation of Akt, mTOR, and Erk. Methodological approaches include:
- Western blotting : Track temporal changes in p-Akt, p-mTOR, and p-Erk .
- Synergy assays : Calculate combination indices (e.g., Chou-Talalay method) to validate enhanced apoptosis .
Q. Can this compound synergize with non-immunotherapy agents to overcome resistance?
Yes. Co-treatment with silibinin (SBN), a PD-L1 maturation inhibitor, enhances this compound’s efficacy by retaining underglycosylated PD-L1 in the endoplasmic reticulum. Methods to assess synergy include:
- Flow cytometry : Measure surface PD-L1 expression after IFN-γ stimulation .
- Cytotoxicity assays : Quantify T-cell-mediated lysis of cancer cells using lactate dehydrogenase (LDH) release .
Q. What pharmacokinetic considerations are critical for optimizing this compound dosing in vivo?
- Solubility : this compound dissolves in DMSO (125 mg/mL) but requires formulation adjustments for oral bioavailability .
- Half-life : Preclinical studies in murine models suggest dosing intervals of 12–24 hours to maintain plasma concentrations above IC50 .
Q. How does this compound influence cross-talk between immune checkpoints and apoptotic pathways?
Transcriptomic profiling (RNA-seq) of treated CRC cells revealed downregulation of anti-apoptotic genes (e.g., BCL-2) and upregulation of pro-apoptotic markers (e.g., BAX). Mitochondrial apoptosis is confirmed via:
- JC-1 staining : Loss of mitochondrial membrane potential .
- Annexin V/PI assays : Quantify early/late apoptotic populations .
Q. What in vivo evidence supports this compound’s translational potential?
In xenograft models, this compound (10 mg/kg, oral) reduced tumor volume by 60% in MHCC97-H hepatocellular carcinoma. Combination with BEZ235 (5 mg/kg) further suppressed metastasis by inhibiting MMP-2/9 expression .
Eigenschaften
IUPAC Name |
(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVXKRWOVBUDB-GRKNLSHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.